REACTION_SMILES
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[CH3:13][OH:14].[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[CH3:1][c:2]1[c:3]([OH:12])[c:4]([C:8]([CH3:9])([CH3:10])[CH3:11])[cH:5][cH:6][cH:7]1.[OH:15][CH2:16][CH:17]=[CH2:18]>>[CH3:1][c:2]1[c:3]([OH:12])[c:4]([C:8]([CH3:9])([CH3:10])[CH3:11])[cH:5][c:6]([CH2:18][CH2:17][CH2:16][OH:15])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C(C)(C)C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCO
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Name
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Type
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product
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Smiles
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Cc1cc(CCCO)cc(C(C)(C)C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |